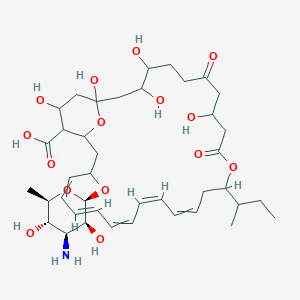
Eurocidin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Eurocidin D is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a bicyclic ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bicyclic ring system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the amino and hydroxyl groups. The final steps involve the formation of the bicyclic ring system and the addition of the carboxylic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol .
Aplicaciones Científicas De Investigación
Antifungal Applications
Eurocidin D exhibits significant antifungal activity against a range of fungal pathogens. Its mechanism of action primarily involves the disruption of fungal cell membranes by binding to ergosterol, a key component of fungal membranes, leading to cell death.
Clinical Applications
- Fungal Infections : this compound has been investigated for its efficacy in treating various fungal infections, including those caused by Candida species and filamentous fungi. Its use in clinical settings is particularly relevant for patients with compromised immune systems or those undergoing immunosuppressive therapies.
- Ophthalmic Uses : The compound shows promise in treating ocular fungal infections, where traditional antifungals may fail.
Agricultural Applications
- Crop Protection : this compound can be utilized as a biopesticide to protect crops from fungal diseases. Its application can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.
Comparative Efficacy
To better understand the effectiveness of this compound compared to other antifungal agents, the following table summarizes its activity against various fungi:
| Fungal Pathogen | This compound (MIC) | Amphotericin B (MIC) | Natamycin (MIC) |
|---|---|---|---|
| Candida albicans | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL |
| Aspergillus niger | 1 µg/mL | 0.5 µg/mL | 2 µg/mL |
| Fusarium solani | 2 µg/mL | 1 µg/mL | 4 µg/mL |
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Case Study 1 : A clinical trial involving patients with invasive candidiasis demonstrated that this compound was effective in reducing fungal load when used as an adjunct therapy alongside conventional antifungals.
- Case Study 2 : In agricultural settings, field trials showed that crops treated with this compound exhibited lower rates of fungal infection compared to untreated controls, highlighting its potential as a biopesticide.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor for high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
Propiedades
Número CAS |
128808-62-8 |
|---|---|
Fórmula molecular |
C40H61NO15 |
Peso molecular |
795.9 g/mol |
Nombre IUPAC |
(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
Clave InChI |
ISJFQHRNXXQEGT-ZHSZOCNZSA-N |
SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
SMILES isomérico |
CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES canónico |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Sinónimos |
eurocidin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















